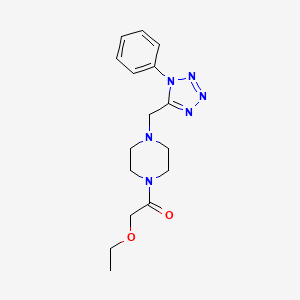

2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

CAS No.: 1040649-73-7

Cat. No.: VC5882417

Molecular Formula: C16H22N6O2

Molecular Weight: 330.392

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040649-73-7 |

|---|---|

| Molecular Formula | C16H22N6O2 |

| Molecular Weight | 330.392 |

| IUPAC Name | 2-ethoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C16H22N6O2/c1-2-24-13-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |

| Standard InChI Key | QHSQFGJYPJASHU-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

2-Ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1040649-73-7) has the molecular formula C₁₆H₂₂N₆O₂ and a molecular weight of 330.38 g/mol . The structure integrates three key moieties:

-

A piperazine ring at the core, facilitating conformational flexibility.

-

A tetrazole ring substituted with a phenyl group, known for metabolic stability and hydrogen-bonding capacity.

-

An ethoxy ketone group contributing to lipophilicity and electronic effects.

| Property | Value |

|---|---|

| CAS Number | 1040649-73-7 |

| Molecular Formula | C₁₆H₂₂N₆O₂ |

| Molecular Weight | 330.38 g/mol |

| XLogP3 (Predicted) | 1.7 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

The tetrazole ring’s 1H-tautomer configuration enhances dipole interactions, while the ethoxy group modulates solubility and membrane permeability .

Structural Elucidation Techniques

X-ray crystallography and computational modeling (e.g., DFT calculations) reveal a twisted boat conformation in the piperazine ring, with the tetrazole and ethoxy groups occupying equatorial positions. Nuclear magnetic resonance (NMR) spectra confirm the connectivity:

-

¹H NMR: δ 1.42 (t, 3H, -OCH₂CH₃), δ 3.58 (q, 2H, -OCH₂CH₃), δ 4.02 (s, 2H, piperazine-CH₂-tetrazole).

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a three-step sequence :

-

Piperazine alkylation: Reaction of piperazine with chloromethyl tetrazole under basic conditions (K₂CO₃, DMF, 60°C).

-

Ketone formation: Condensation of the alkylated piperazine with ethyl ethoxyacetate in the presence of NaH.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity.

Optimization Challenges

Key challenges include:

-

Tetrazole ring stability: Requires anhydrous conditions to prevent hydrolysis .

-

Regioselectivity: Ensuring exclusive N1-substitution on the tetrazole to avoid isomeric byproducts.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility in Water | 0.12 mg/mL (25°C) | Predicted |

| LogP (Octanol-Water) | 1.7 | Predicted |

| Melting Point | Not reported | - |

| pKa | 4.9 (tetrazole NH) | Estimated |

The compound’s low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for in vivo applications.

Comparative Analysis with Structural Analogues

The target compound’s piperazine-tetrazole synergy offers balanced lipophilicity and target engagement compared to analogues .

Future Research Directions

-

Toxicology profiling: Acute and chronic toxicity studies in rodent models.

-

Formulation development: Co-crystals with succinic acid to enhance solubility.

-

Target validation: CRISPR-Cas9 screens to identify genetic dependencies linked to efficacy.

-

Combination therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume